molecular formula C24H19NO3S2 B2676982 N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1797620-85-9

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2676982
CAS No.: 1797620-85-9
M. Wt: 433.54
InChI Key: GAJMTJQRVINVEF-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide (CAS 1797620-85-9) is a synthetic heterocyclic compound with the molecular formula C₂₄H₁₉NO₃S₂ and a molecular weight of 433.54 g/mol. This complex molecule features a xanthene carboxamide core linked to a substituted bithiophene structure, creating a multifunctional scaffold of significant interest in medicinal chemistry research. The compound is characterized by predicted physical properties including a density of 1.378±0.06 g/cm³ at 20°C and a boiling point of 690.8±55.0°C, with a pKa of 13.17±0.20 indicating its acidic nature . This compound belongs to the thiophene-2-carboxamide class, which has demonstrated considerable potential in pharmaceutical research. Structural analogs of thiophene-2-carboxamide have shown significant antibacterial activity against pathogenic Gram-positive bacteria (including Staphylococcus aureus and Bacillus subtilis ) and Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa ), with some derivatives exhibiting activity indices comparable to ampicillin . Additionally, related amino-functionalized thiophene-2-carboxamide derivatives have displayed promising antioxidant properties in ABTS radical scavenging assays, with certain analogs achieving up to 62.0% inhibition compared to ascorbic acid standards . The mechanism of action for this compound class may involve interaction with biological targets through molecular docking, as demonstrated by similar thiophene-based amides that have been studied against various protein targets, including lung cancer proteins . This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can obtain this compound from certified suppliers, with various quantities available to suit experimental needs .

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3S2/c26-23(15-11-12-29-14-15)21-10-9-16(30-21)13-25-24(27)22-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22/h1-12,14,22-23,26H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJMTJQRVINVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(S4)C(C5=CSC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that incorporates a xanthene core and multiple thiophene rings. The unique structural features of this compound suggest potential biological activities, particularly in the fields of anticancer, antioxidant, and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H15NO2S3\text{C}_{16}\text{H}_{15}\text{N}\text{O}_2\text{S}_3

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₆H₁₅N₁O₂S₃
Molecular Weight335.42 g/mol
IUPAC NameThis compound
InChIInChI=1S/C16H15NO2S3/c1-10-7-14(21-9-10)16(19)17-8-11-4-5-13(22-11)15(18)12-3-2-6-20-12/h2-7,9,15,18H,8H2,1H3,(H,17,19)

Anticancer Activity

Recent studies have evaluated the anticancer potential of xanthene and thiophene derivatives, including the compound . A notable study demonstrated that certain synthesized xanthene derivatives exhibited significant inhibition against various cancer cell lines:

Compound IDCell LineIC₅₀ (nM)
Compound 3Caco-2 (Colon Cancer)9.6 ± 1.1
Compound 2Hep G2 (Liver Cancer)161.3 ± 41
Compound 4Antioxidant Activity15.44 ± 6
Compound 7COX-2 Inhibition4.37 ± 0.78

The compound exhibited promising anticancer properties with IC₅₀ values indicating effective inhibition against colon cancer cells (Caco-2) and hepatocellular carcinoma (Hep G2) cells .

Antioxidant Properties

Antioxidant activity is crucial for mitigating oxidative stress in cells, which can lead to various diseases including cancer. The compound's structural characteristics suggest it may function as an antioxidant by scavenging free radicals. The study indicated that compounds derived from xanthene structures had potent antioxidant activities with IC₅₀ values as low as 15.44 nM .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, including cancer. The compound's potential as an anti-inflammatory agent was assessed through its inhibitory effects on cyclooxygenase enzymes (COX). One derivative demonstrated high selectivity for COX-2 inhibition with an IC₅₀ value of 4.37 nM . This suggests that the compound may serve as a therapeutic agent in managing inflammatory conditions.

Study on Xanthene Derivatives

In a comprehensive evaluation of xanthene derivatives, researchers synthesized several compounds and tested their biological activities against various cancer cell lines and inflammation models. The findings highlighted that modifications in the xanthene structure could significantly enhance biological activity:

  • Synthesis : Various derivatives were synthesized through multi-step organic reactions.
  • Testing : Compounds were tested against HeLa (cervical), Hep G2 (liver), and Caco-2 (colon) cancer cell lines.
  • Results : The study concluded that specific structural modifications led to increased potency in anticancer and anti-inflammatory activities.

Pharmacokinetics and Structure–Activity Relationship (SAR)

Further investigations into the pharmacokinetics of these compounds are essential to understand their absorption, distribution, metabolism, and excretion (ADME). Establishing a clear structure–activity relationship (SAR) will aid in optimizing these compounds for therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in the fusion of a xanthene carboxamide with thiophene-based substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Potential Applications Reference
N-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide Xanthene-9-carboxamide Dual thiophene rings, hydroxymethyl group Likely involves EDC/HOBt-mediated amidation Enzyme inhibition, fluorescent probes
5-(5-(3-Hydroxyphenyl)thiophene-2-yl)-N,N-dipentylpentaneamide (9b) Linear alkylamide Single thiophene, 3-hydroxyphenyl, dipentylamine 21% yield via EDC/HOBt coupling Anti-schistosomal activity
N-(9H-Purin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide (4e) Purine-oxazole-carboxamide Thiophen-2-yl, purine High yield (86%) Xanthine oxidase inhibition
Diisopropylaminoethyl xanthene-9-carboxylate methobromide Xanthene carboxylate Quaternary ammonium group, diisopropylaminoethyl Ionic derivative synthesis Cholinergic agents, ion-channel modulation
EN300-108006 (Enamine Ltd) Thiophene-amide Propargylamine, propylamide Custom building block Drug discovery, targeted synthesis

Key Observations

Structural Complexity :

  • The target compound combines the xanthene core with two thiophene rings, a feature absent in simpler analogs like 9b (single thiophene) or 4e (purine-oxazole core). This increases steric hindrance, which may reduce synthetic yields compared to 4e (86% yield) but aligns with challenges seen in 9b (21% yield) .

Functional Groups :

  • The hydroxymethyl-thiophene group distinguishes it from 4e (unsubstituted thiophene) and 9b (3-hydroxyphenyl). This group may enhance solubility relative to purely hydrophobic analogs like EN300-108006 .

Synthetic Methodology :

  • Amide coupling (e.g., EDC/HOBt) is common across analogs, but the xanthene core’s bulkiness may necessitate optimized conditions to improve yields .

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